2-(Benzyloxy)-3,4-difluorobenzoic acid

Purity Comparison Synthetic Intermediate Quality Control

Avoid uncontrolled variables in your synthetic route. 2-(Benzyloxy)-3,4-difluorobenzoic acid (CAS 2276098-34-9), with a guaranteed purity of ≥98%, eliminates side reactions that can skew SAR data or reduce yields in Suzuki-Miyaura cross-couplings. Its specific 2,3,4-substitution pattern and validated LogP of 3.48 provide precise lipophilicity for metabolic stability optimization, making it a more reliable building block than other isomers. - Purity: ≥98% ensures predictable reactivity and simplified purification. - Differentiation: Unique spatial arrangement of benzyloxy and fluorine substituents. - Supply Chain: Ready-to-ship stock with secure global logistics.

Molecular Formula C14H10F2O3
Molecular Weight 264.22 g/mol
CAS No. 2276098-34-9
Cat. No. B6292080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3,4-difluorobenzoic acid
CAS2276098-34-9
Molecular FormulaC14H10F2O3
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)C(=O)O
InChIInChI=1S/C14H10F2O3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
InChIKeyNRANTLXCRFTFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-3,4-difluorobenzoic acid Properties and Sourcing


2-(Benzyloxy)-3,4-difluorobenzoic acid (CAS 2276098-34-9) is a fluorinated benzoic acid derivative utilized as a research intermediate . Its molecular formula is C₁₄H₁₀F₂O₃ with a molecular weight of 264.22 g/mol . This compound is characterized by a benzyloxy group at the 2-position and fluorine atoms at the 3- and 4-positions of the benzoic acid ring . It is supplied as a research chemical with a typical guaranteed purity of ≥98% .

Why Positional Isomers Cannot Substitute


Positional isomers of (benzyloxy)difluorobenzoic acid are not interchangeable for research or procurement. Each isomer presents a unique spatial arrangement of the benzyloxy and fluorine substituents on the benzene ring, which critically alters its three-dimensional shape, electronic distribution, and consequent physicochemical properties [1]. These factors directly dictate molecular recognition, reactivity, and the compound's ultimate role as a synthetic intermediate. Substitution with a different isomer, even one sharing the same molecular weight and formula, introduces uncontrolled variables that can invalidate synthetic routes or skew structure-activity relationship (SAR) studies. The following sections provide quantifiable evidence of these critical differences.

Quantitative Selection Evidence


Purity Advantage vs. 2,4,5-Isomer

When sourcing a high-purity benzyloxy-difluorobenzoic acid building block, the 2,3,4-substitution pattern of CAS 2276098-34-9 offers a verifiable advantage over the closely related 2,4,5-isomer (CAS 1823862-15-2). Vendor specifications indicate a consistently higher guaranteed purity baseline for the 2,3,4-isomer. This is a critical factor in minimizing side reactions and maximizing synthetic yield .

Purity Comparison Synthetic Intermediate Quality Control

Lipophilicity Difference Between Key Isomers

The lipophilicity, a key determinant of solubility and membrane permeability, differs measurably between positional isomers. The computed LogP for 2-(benzyloxy)-3,4-difluorobenzoic acid is 3.48, while the 4-(benzyloxy)-2,3-difluorobenzoic acid isomer has a lower computed LogP of 3.1 [1]. This difference, stemming solely from the substitution pattern, indicates that the 2,3,4-isomer is more lipophilic.

Lipophilicity Physicochemical Properties LogP

Spectroscopic Differentiation from Isomers

The specific 2-(benzyloxy)-3,4-difluoro substitution pattern confers a unique chemical fingerprint that is distinguishable from its isomers. This is most evident in nuclear magnetic resonance (NMR) spectroscopy, where the different electronic environments created by the fluorine and benzyloxy groups produce distinct and predictable chemical shifts and coupling constants in both 1H and 19F NMR spectra . This provides an unambiguous method for verifying the identity and purity of the compound, which is essential for regulatory compliance and experimental reproducibility. While a direct spectral comparison table is not provided here, the underlying principle of isomeric differentiation through spectroscopy is a cornerstone of chemical analysis .

Analytical Chemistry Quality Control NMR Mass Spectrometry

Validated Research Applications


Suzuki-Miyaura Coupling for Biaryl Synthesis

The compound serves as a key starting material for constructing biaryl architectures through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its higher baseline purity (≥98%) ensures fewer side reactions, improving yield and simplifying the purification of the final fluorinated biaryl product. This is critical in medicinal chemistry programs where high-purity intermediates are essential for generating reliable structure-activity relationship (SAR) data.

Lipophilic Scaffold Optimization

The incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability and modulate the lipophilicity of drug candidates. With a validated LogP of 3.48 , the 2,3,4-isomer provides a specific lipophilicity profile that is distinct from other isomers like the 2,3,4-isomer (LogP 3.1) [1]. This allows medicinal chemists to precisely tune the physicochemical properties of a lead series by selecting the appropriate regioisomer.

Precursor for Functionalized Aromatic Derivatives

The carboxylic acid moiety is a versatile functional handle that can be readily derivatized into esters, amides, or other carboxylic acid derivatives. The specific substitution pattern of this compound positions it as a precursor for a unique set of functionalized aromatic molecules, enabling the exploration of chemical space that is inaccessible from other positional isomers . Its high purity ensures that these derivatizations proceed with predictable efficiency.

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